Gibberellin A(24)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

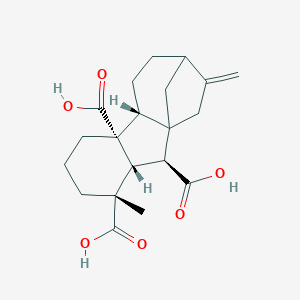

Gibberellin A(24) is a member of the gibberellin family, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellins are named after the fungus Gibberella fujikuroi, which produces these compounds and causes abnormal growth in infected plants . Gibberellin A(24) is a specific type of gibberellin that plays a crucial role in plant growth and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A(24), typically involves complex organic reactions. One common method starts with the biotechnological production of gibberellic acid (Gibberellin A(3)) from fungal cultures. This compound can then be chemically modified to produce various gibberellins, including Gibberellin A(24) . The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions, under controlled conditions.

Industrial Production Methods: Industrial production of gibberellins, including Gibberellin A(24), primarily relies on fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then processed to extract and purify the desired gibberellin . Advances in biotechnology have also enabled the production of gibberellins using genetically modified microorganisms, which can enhance yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellin A(24) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the gibberellin molecule, affecting its biological activity.

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gibberellin A(24) can produce various oxidized derivatives, each with distinct biological activities .

Applications De Recherche Scientifique

Agricultural Applications

3.1 Seed Germination and Dormancy Breaking

GA24 has been shown to effectively break seed dormancy and enhance germination rates across various species. For example, studies demonstrate that treatment with GA24 increases α-amylase activity in seeds, facilitating starch breakdown and supporting embryonic growth . This application is particularly valuable for crops that exhibit dormancy issues.

3.2 Crop Yield Improvement

In agricultural settings, gibberellins are used to improve crop yields by promoting stem elongation and increasing fruit size. For instance, GA24 has been applied in grape production to enhance the size and quality of seedless grapes . This practice is essential for meeting market demands for larger fruits.

3.3 Flowering Induction

GA24 is also utilized to induce flowering in various plant species. It has been particularly effective in long-day plants that require specific photoperiods for flowering. By applying GA24, growers can manipulate flowering times to optimize harvests .

Horticultural Applications

4.1 Vegetative Growth Regulation

In horticulture, GA24 is employed to regulate vegetative growth in ornamental plants. By controlling plant height and promoting branching, GA24 helps maintain desired aesthetic qualities in landscaping .

4.2 Fruit Development Enhancement

GA24 application can enhance fruit development by improving fruit set and size. This has been observed in several fruit crops where gibberellins are used to ensure uniform fruit development and reduce the incidence of fruit drop .

Case Studies

| Study | Plant Species | Application | Findings |

|---|---|---|---|

| Brian et al., 1954 | Pea (Pisum sativum) | Growth promotion | GA treatment rescued dwarf mutants, demonstrating its role as a growth regulator. |

| Phinney et al., 1956 | Maize (Zea mays) | Height enhancement | Application of GA increased plant height significantly compared to controls. |

| Rademacher et al., 2015 | Grapes (Vitis vinifera) | Seedless grape production | Use of GA improved berry size and quality in seedless varieties. |

| Tanaka et al., 2014 | Rice (Oryza sativa) | Yield improvement | GA application resulted in increased grain yield through enhanced tillering and panicle development. |

Future Directions in Research

Research on gibberellins continues to evolve, focusing on understanding their biosynthesis pathways and regulatory mechanisms under varying environmental conditions . Additionally, exploring the synergistic effects of gibberellins with other phytohormones presents potential for innovative agricultural practices.

Mécanisme D'action

Gibberellin A(24) exerts its effects by binding to specific receptors in plant cells, known as GID1 receptors. This binding triggers a conformational change in the receptor, allowing it to interact with DELLA proteins, which are growth repressors. The formation of the GID1-Gibberellin A(24)-DELLA complex leads to the degradation of DELLA proteins, thereby promoting growth and development . This mechanism involves multiple signaling pathways and molecular targets, including transcription factors that regulate gene expression .

Comparaison Avec Des Composés Similaires

Gibberellin A(24) is one of many gibberellins, each with unique properties and functions. Similar compounds include:

Gibberellin A(1): Known for its role in promoting stem elongation and seed germination.

Gibberellin A(3) (Gibberellic Acid): Widely used in agriculture to enhance crop growth.

Gibberellin A(4) and Gibberellin A(7): Both play roles in regulating plant growth and development.

Uniqueness: Gibberellin A(24) is unique in its specific structure and biological activity. It has distinct functional groups that confer specific properties, making it valuable for targeted research and applications .

Activité Biologique

Gibberellin A(24) (GA24) is a significant member of the gibberellin family of plant hormones, which play crucial roles in regulating various physiological processes in plants. This article explores the biological activity of GA24, focusing on its mechanisms of action, effects on plant growth and development, and relevant research findings.

Overview of Gibberellins

Gibberellins are a class of diterpenoid acids that promote stem elongation, seed germination, and flowering in plants. They are synthesized through complex biosynthetic pathways involving multiple enzymes and regulatory mechanisms. GA24 is one of the less studied gibberellins but has been identified as biologically active in various plant species.

Biological Functions of Gibberellin A(24)

1. Growth Promotion:

GA24 has been shown to promote cell elongation and division, contributing to overall plant height and biomass accumulation. Research indicates that GA24 can rescue dwarf phenotypes in mutant plants that are deficient in gibberellin synthesis or signaling pathways .

2. Seed Germination:

GA24 plays a critical role in breaking seed dormancy and promoting germination. It enhances the expression of genes involved in the mobilization of stored nutrients within seeds, facilitating the transition from dormancy to active growth .

3. Flowering Induction:

In many plant species, GA24 is involved in the transition from vegetative to reproductive phases. It promotes flowering by regulating the expression of floral meristem identity genes .

Gibberellins exert their effects through specific receptors and signaling pathways:

- GID1 Receptors: GA24 binds to GID1 (Gibberellin Insensitive Dwarf 1) receptors, which triggers a signaling cascade leading to the degradation of DELLA proteins—negative regulators of gibberellin signaling. This degradation releases the inhibition on growth-promoting genes .

- DELLA Proteins: These proteins play a pivotal role in integrating various hormonal signals and environmental cues to regulate growth and development. The degradation of DELLA proteins by GA24 allows for enhanced expression of target genes involved in growth promotion .

Case Studies

1. Dwarf Mutant Rescue:

Studies have demonstrated that exogenous application of GA24 can restore normal growth patterns in dwarf mutants of Arabidopsis thaliana. This effect is attributed to the activation of growth-related genes following DELLA protein degradation .

2. Seed Germination Studies:

In experiments with Lactuca sativa (lettuce), GA24 significantly improved germination rates under controlled conditions, highlighting its potential for agricultural applications in enhancing crop yields .

Data Table: Effects of GA24 on Plant Growth Parameters

| Parameter | Control (without GA24) | Treatment (with GA24) |

|---|---|---|

| Plant Height (cm) | 15 | 25 |

| Germination Rate (%) | 50 | 85 |

| Leaf Area (cm²) | 10 | 20 |

| Flowering Time (days) | 60 | 45 |

Propriétés

Numéro CAS |

19427-32-8 |

|---|---|

Formule moléculaire |

C20H26O5 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |

Clé InChI |

QQRSSHFHXYSOMF-CXXOJBQZSA-N |

SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |

SMILES isomérique |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

SMILES canonique |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

Synonymes |

GA24 cpd gibberellin A(24) gibberellin A24 |

Origine du produit |

United States |

Q1: What is the primary effect of Gibberellin A on seeds?

A1: Gibberellin A plays a crucial role in breaking seed dormancy and promoting germination. [, , , , , ] This effect has been observed across a variety of plant species, including Talinum triangulare [], Eucommia ulmoides [], Styrax japonicus [, ], Daphne tangutica [], and Malus 'Red Splendor' [].

Q2: How does Gibberellin A influence seed germination in Talinum triangulare?

A2: Research indicates that pre-soaking Talinum triangulare seeds in a 0.05% Gibberellin A solution for 24 hours can significantly improve germination percentage and germination speed index (GSI) compared to untreated seeds. [] This effect was comparable to pre-soaking in potassium nitrate (KNO3) solution. []

Q3: Can Gibberellin A be used to enhance the germination of dormant seeds?

A3: Yes, Gibberellin A has demonstrated effectiveness in breaking seed dormancy in several plant species. For instance, in Styrax japonicus, combining Gibberellin A treatment with cold stratification significantly increased germination rates. [] Similarly, in Daphne tangutica, a combination of stratification and soaking in a 300 mg/L Gibberellin A solution for 24 hours yielded the highest germination rates. []

Q4: Are there specific conditions that optimize Gibberellin A's effect on seed germination?

A4: Yes, the effectiveness of Gibberellin A can be influenced by factors like concentration and treatment duration. For example, in Malus 'Red Splendor', a concentration of 200 mg/L Gibberellin A proved most effective for improving germination rate, germination energy, and germination index. [] Additionally, combining Gibberellin A treatment with specific stratification periods has shown to be beneficial for breaking dormancy in species like Echinophora platyloba. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.